5-Bromo-8-(chloromethyl)quinoxaline

CAS No.:

Cat. No.: VC18342255

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2 |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 5-bromo-8-(chloromethyl)quinoxaline |

| Standard InChI | InChI=1S/C9H6BrClN2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5H2 |

| Standard InChI Key | AIIITXFFOTVAJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1CCl)N=CC=N2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

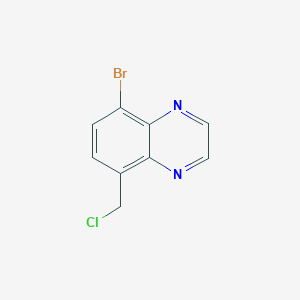

5-Bromo-8-(chloromethyl)quinoxaline (C₉H₆BrClN₂) belongs to the quinoxaline family, characterized by a bicyclic structure comprising two fused pyrazine and benzene rings. The compound features a bromine atom at the 5-position and a chloromethyl group (–CH₂Cl) at the 8-position (Figure 1). Its molecular weight is 277.52 g/mol, slightly lower than its bromomethyl analog (301.97 g/mol) .

Spectral and Crystallographic Data

While crystallographic data for 5-bromo-8-(chloromethyl)quinoxaline are unavailable, nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles can be inferred from related compounds. For example, 5-bromo-8-methylquinoxaline exhibits a molecular ion peak at m/z = 222.9 [M+H]⁺ in MS , suggesting a similar fragmentation pattern for the chloromethyl variant. In H-NMR, aromatic protons in the quinoxaline ring typically resonate between δ 6.5–8.5 ppm, while the chloromethyl group’s protons appear as a singlet near δ 4.5–5.0 ppm .

Synthetic Strategies and Optimization

Bromination and Chloromethylation Pathways

The synthesis of 5-bromo-8-(chloromethyl)quinoxaline likely involves a multi-step process:

-

Bromination of Quinoxaline Precursors: As demonstrated for 5-bromo-8-methylquinoxaline, N-bromosuccinimide (NBS) in acetonitrile at 60°C selectively brominates the quinoxaline ring .

-

Chloromethylation: Introducing the chloromethyl group could follow a Friedel-Crafts alkylation or radical halogenation. For example, reacting 5-bromo-8-methylquinoxaline with sulfuryl chloride (SO₂Cl₂) under UV light may replace the methyl group’s hydrogen with chlorine .

Table 1: Comparative Synthetic Yields for Halogenated Quinoxalines

| Compound | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-8-methylquinoxaline | NBS, CH₃CN | 60°C | 41% | |

| 8-Bromo- triazolo[4,3-a]quinoxaline | Br₂, AcOH | RT | 82% |

Challenges in Purification

Halogenated quinoxalines often require chromatographic separation due to byproduct formation. For instance, the bromination of 5-methylquinoxaline yields insoluble solids that must be filtered before ethyl acetate extraction . Similar challenges are anticipated for the chloromethyl derivative, necessitating optimized solvent systems (e.g., dichloromethane/hexane).

Physicochemical Properties and Stability

Thermochemical Behavior

The melting point of 5-bromo-8-(chloromethyl)quinoxaline is expected to exceed 150°C, based on its bromomethyl analog’s stability . Differential scanning calorimetry (DSC) of related compounds shows exothermic decomposition above 200°C, indicating thermal instability under high-temperature conditions .

Solubility and Partition Coefficients

Preliminary solubility data suggest moderate polarity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume